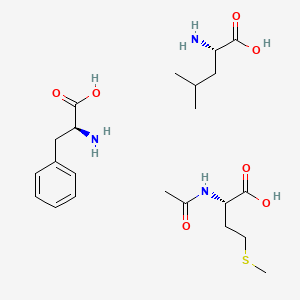

L-Phenylalanine,N-acetyl-L-methionyl-L-leucyl-(9CI)

Descripción general

Descripción

L-Phenylalanine,N-acetyl-L-methionyl-L-leucyl-(9CI) is a useful research compound. Its molecular formula is C22H37N3O7S and its molecular weight is 487.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality L-Phenylalanine,N-acetyl-L-methionyl-L-leucyl-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Phenylalanine,N-acetyl-L-methionyl-L-leucyl-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

L-Phenylalanine, N-acetyl-L-methionyl-L-leucyl-(9CI) is a complex peptide that exhibits significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of the Compound

L-Phenylalanine is an essential amino acid involved in protein synthesis and serves as a precursor for neurotransmitters such as dopamine and norepinephrine. The acetylation of amino acids, such as in N-acetyl-L-phenylalanine, can influence their biological activity, stability, and interaction with other biomolecules.

Biological Activities

1. Chemotactic Properties

Research indicates that derivatives of L-phenylalanine, particularly formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP), exhibit potent chemotactic activity for leukocytes. This compound induces the secretion of pro-inflammatory cytokines such as IL-1α, IL-1β, and IL-6 from human peripheral blood mononuclear cells (PBMC) in a dose-dependent manner. The mechanism involves the activation of Gi protein-coupled receptors, leading to enhanced inflammatory responses .

2. Cytokine Modulation

The modulation of cytokine secretion by fMLP suggests that N-acetyl derivatives may also have similar effects. Studies have shown that N-acetylated peptides can influence immune responses by altering cytokine profiles, potentially making them useful in therapeutic contexts involving inflammation and immune modulation .

The biological activity of N-acetylated peptides like L-Phenylalanine, N-acetyl-L-methionyl-L-leucyl-(9CI) can be attributed to several mechanisms:

- Receptor Interaction : These peptides may interact with specific receptors on immune cells, triggering signaling pathways that lead to cytokine production.

- Conformational Stability : Nuclear magnetic resonance (NMR) studies suggest that the acetylation stabilizes certain conformations of the peptide, which may enhance its binding affinity to receptors involved in chemotaxis .

Case Study 1: Inflammatory Response Modulation

In a study examining the effects of fMLP on cytokine secretion from PBMCs, researchers found that pre-treatment with pertussis toxin inhibited the fMLP-induced secretion of IL-1 and IL-6. This indicates that the signaling pathway activated by fMLP is Gi protein-dependent, underscoring the potential for N-acetylated peptides to modulate inflammatory responses through similar pathways .

Case Study 2: Uremic Toxin Classification

N-Acetyl-L-phenylalanine has been classified as a potential uremic toxin. In patients with phenylketonuria (PKU), elevated levels of this metabolite have been observed. The compound's role as a uremic toxin highlights its significance in metabolic disorders and its potential implications for kidney function and cardiovascular health .

Research Findings Summary Table

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1. Chemotactic Properties

L-Phenylalanine derivatives, particularly N-formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP), are known for their role in immune responses. FMLP acts as a potent inducer of leukocyte chemotaxis, facilitating the recruitment of neutrophils and macrophages to sites of inflammation or infection. This mechanism is crucial for host defense against pathogens, as demonstrated in studies showing that FMLP stimulates neutrophil migration through specific receptors on leukocytes .

1.2. Bronchoconstriction Studies

Research has highlighted the bronchoconstrictive effects of FMLP in vivo. In guinea pig models, the administration of FMLP resulted in dose-dependent bronchoconstriction and leukopenia, indicating its potential implications in respiratory conditions . This suggests that compounds like L-Phenylalanine derivatives could be explored for therapeutic interventions in asthma or other bronchial hyperreactivity disorders.

Biochemical Applications

2.1. Synthesis of Peptides

N-acetyl-L-phenylalanine serves as a versatile building block in peptide synthesis. It can be used to synthesize various esters and derivatives through reactions such as amidation and esterification. For instance, studies have shown that using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with different bases can lead to the production of N-acetyl phenylalanine methyl ester, which is valuable in creating bioactive peptides .

2.2. Role in Metabolism

N-acetyl-L-phenylalanine is produced during phenylalanine metabolism and has been identified as a potential uremic toxin, highlighting its relevance in metabolic disorders . Its synthesis involves the enzyme phenylalanine N-acetyltransferase, which catalyzes the acetylation process that can influence amino acid availability and function within biological systems.

Nutritional Applications

3.1. Food Industry Uses

In the food industry, N-acetyl-L-phenylalanine is utilized in the preparation of artificial sweeteners like aspartame. Its incorporation enhances flavor profiles while maintaining low-calorie content, making it a popular choice for sugar substitutes . The compound's safety profile and metabolic pathways are crucial for regulatory approvals in food products.

Case Studies and Research Findings

Propiedades

IUPAC Name |

(2S)-2-acetamido-4-methylsulfanylbutanoic acid;(2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.C7H13NO3S.C6H13NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7;1-5(9)8-6(7(10)11)3-4-12-2;1-4(2)3-5(7)6(8)9/h1-5,8H,6,10H2,(H,11,12);6H,3-4H2,1-2H3,(H,8,9)(H,10,11);4-5H,3,7H2,1-2H3,(H,8,9)/t8-;6-;5-/m000/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZLPBMQLYHKMN-ISAJQFQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N.CC(=O)NC(CCSC)C(=O)O.C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N.CC(=O)N[C@@H](CCSC)C(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703623 | |

| Record name | (2S)-2-acetamido-4-methylsulfanylbutanoic acid;(2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73572-34-6 | |

| Record name | (2S)-2-acetamido-4-methylsulfanylbutanoic acid;(2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.